Cas no 320423-75-4 ((3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one)
![(3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one structure](https://ja.kuujia.com/scimg/cas/320423-75-4x500.png)
(3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one 化学的及び物理的性質
名前と識別子
-
- MLS000755229
- N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
- SMR000338104
- N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide
- Oprea1_040379
- BDBM48863
- cid_5525243
- HMS2651M07
- (3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
- (3Z)-3-[ethylamino(hydroxy)methylene]-2,2-diketo-1-methyl-
- (3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
-
- MDL: MFCD01569118
- インチ: 1S/C10H12N2O4S2/c1-3-11-10(14)9-7(13)8-6(4-5-17-8)12(2)18(9,15)16/h4-5,13H,3H2,1-2H3,(H,11,14)
- InChIKey: UNCUYPNUFXULNQ-UHFFFAOYSA-N
- ほほえんだ: S1(C(C(NCC)=O)=C(C2=C(C=CS2)N1C)O)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 495
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 123
(3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB299216-100mg |
N-Ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydrothieno[3,2-c][1,2]thiazine-3-carboxamide; . |
320423-75-4 | 100mg |
€283.50 | 2025-03-19 | ||
Ambeed | A892571-1g |
N-Ethyl-4-hydroxy-1-methyl-1H-thieno[3,2-c][1,2]thiazine-3-carboxamide 2,2-dioxide |
320423-75-4 | 90% | 1g |
$350.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661853-1mg |
N-ethyl-4-hydroxy-1-methyl-1H-thieno[3,2-c][1,2]thiazine-3-carboxamide 2,2-dioxide |
320423-75-4 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
abcr | AB299216-100 mg |
N-Ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydrothieno[3,2-c][1,2]thiazine-3-carboxamide; . |
320423-75-4 | 100mg |
€221.50 | 2023-04-26 |
(3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-oneに関する追加情報
Introduction to Compound with CAS No 320423-75-4 and Its Applications in Chemical Biology
Compound with the CAS number 320423-75-4 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The systematic name of this compound is (3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one, which provides a detailed insight into its structural framework and functional groups. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a promising candidate for further investigation and development.
The structural complexity of this compound is evident from its name, particularly the presence of multiple heterocyclic rings, including thieno[3,2-c]thiazine, which is a fused ring system consisting of thiophene, thiazine, and oxygen atoms. The presence of various functional groups such as Ethylamino(hydroxy)methylidene, methyl, and dioxo groups contributes to its unique chemical properties and potential biological interactions. These features make it an attractive scaffold for designing novel bioactive molecules.
In recent years, there has been a growing interest in exploring the therapeutic potential of heterocyclic compounds, particularly those that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The compound with CAS no 320423-75-4 has shown promising preliminary results in various in vitro and in vivo studies, suggesting its potential as a lead compound for drug development.
One of the most notable features of this compound is its ability to interact with biological targets at the molecular level. The Ethylamino(hydroxy)methylidene group, for instance, can potentially form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. Similarly, the presence of the methyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. These interactions are critical for understanding the mechanism of action of this compound and for designing derivatives with improved pharmacological properties.
The dioxo group in the structure also plays a significant role in determining the reactivity and stability of the compound. This group can participate in various chemical reactions, including oxidation and reduction processes, which are often involved in biological signaling pathways. By studying these reactions, researchers can gain insights into how this compound might interact with cellular machinery and affect physiological processes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental studies. Molecular docking simulations have been particularly useful in identifying potential binding sites on biological targets and predicting the binding affinity of this compound. These computational approaches have helped in refining the structure of this molecule to enhance its potency and selectivity.
In addition to computational studies, experimental investigations have also provided valuable insights into the biological activity of this compound. In vitro assays have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. These findings have prompted researchers to explore its potential as an anti-cancer agent and as a therapeutic intervention for inflammatory diseases.
The synthesis of this compound presents an interesting challenge due to its complex structural features. However, advances in synthetic chemistry have made it possible to construct such molecules efficiently using multi-step synthetic routes. The use of transition metal catalysis has been particularly useful in facilitating key transformations such as cross-coupling reactions and cyclization processes. These synthetic strategies have not only improved the yield but also allowed for the introduction of various functional groups at specific positions within the molecule.
The pharmacokinetic properties of this compound are also an important consideration for its potential therapeutic applications. Studies have shown that it exhibits good solubility in water and moderate bioavailability when administered orally. These properties make it a suitable candidate for further development as an oral drug candidate. However, additional studies are needed to evaluate its metabolic stability and potential side effects.
The safety profile of this compound is another critical aspect that needs to be thoroughly evaluated before considering its clinical use. Preliminary toxicology studies have shown that it is well-tolerated at low doses but may cause some adverse effects at higher concentrations. Further studies are needed to determine the safe dosage range and to identify any long-term side effects associated with its use.
The development of novel drug candidates is a complex process that involves multiple stages, from initial discovery to clinical trials. The compound with CAS no 320423-75-4 has shown promising early results but still needs to undergo rigorous testing to confirm its efficacy and safety before it can be approved for clinical use. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing such compounds through the drug development pipeline.
In conclusion, Compound with CAS no 320423-75-4 is a structurally complex molecule with significant potential as a therapeutic agent. Its unique chemical properties make it an attractive scaffold for designing novel bioactive molecules, particularly those targeting diseases such as cancer and inflammation. While further research is needed to fully understand its biological activity and pharmacokinetic properties, preliminary findings suggest that it could be a valuable addition to the arsenal of drugs used to treat various diseases.
320423-75-4 ((3Z)-3-[Ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one) 関連製品
- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)
- 859523-84-5(1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)
- 1592-23-0(Calcium stearate)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)
- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)
- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)
- 951385-68-5(Sildenafil-d8)
- 2411283-21-9(1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)
- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)
